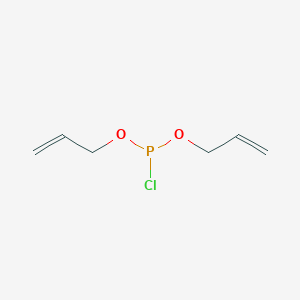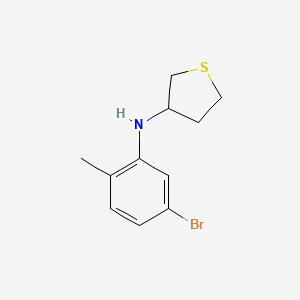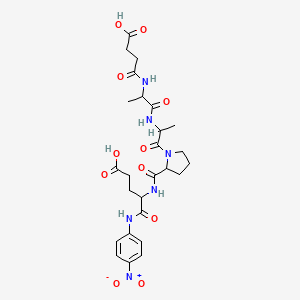![molecular formula C10H14N6O3 B12095427 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)
4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety, which is derived from D-ribose.
Glycosylation: The ribofuranosyl moiety is then glycosylated with a suitable pyrazolo[3,4-d]pyrimidine derivative under acidic conditions to form the nucleoside.
Protection and Deprotection: Protective groups are used to protect the hydroxyl groups during the glycosylation step and are subsequently removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, which may have different biological activities and properties.
科学研究应用
4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in DNA and RNA synthesis and repair mechanisms.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, leading to the inhibition of viral replication and cancer cell proliferation.
相似化合物的比较
Similar Compounds
- 4-Amino-5-cyano-1-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- 1-(2-deoxy-beta-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione
- 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzene thymidine mimics
Uniqueness
4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific structural features, which allow it to interact with nucleic acids in a distinct manner. Its ability to form stable complexes with DNA and RNA makes it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C10H14N6O3 |
|---|---|
分子量 |
266.26 g/mol |
IUPAC 名称 |
5-(4,6-diaminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O3/c11-8-4-2-13-16(9(4)15-10(12)14-8)7-1-5(18)6(3-17)19-7/h2,5-7,17-18H,1,3H2,(H4,11,12,14,15) |
InChI 键 |
GDHKBOMSVFCASE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(OC1N2C3=NC(=NC(=C3C=N2)N)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)

![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)


![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)

![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)


![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)



